molecular formula C7H11NO2 B8512512 (S)-ethyl 3-amino-4-pentynoate

(S)-ethyl 3-amino-4-pentynoate

Cat. No. B8512512
M. Wt: 141.17 g/mol
InChI Key: XDCFZUJTBDNKAT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214609B1

Procedure details

In water(30 mL) were mixed ethyl 3-amino-4-pentynoate hydrochloride (258.3 mg, 1.5 mmoles), 30.6 mg (3.95 units) immobilized penicillin G amidohydrolase [Rohm-Pharma] and ethyl phenylacetate (205.7 mg, 1.25 mmoles). The initial pH (3.48) was adjusted to pH 6 with N NaOH (0.5 N) before addition of the ethyl phenylacetate. After 3 hours, an additional 0.9 mmole ethyl phenylacetate was added. This suspension was stirred vigorously at room temperature for six hours. Periodically, 1 mL samples were taken and diluted with acetonitrile and analyzed by reversed phase HPLC.
[Compound]
Name
( 3.48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 mmol
Type
reactant
Reaction Step Two
Name
ethyl 3-amino-4-pentynoate hydrochloride
Quantity
258.3 mg
Type
reactant
Reaction Step Three
Quantity
30.6 mg
Type
reactant
Reaction Step Three
Quantity
205.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:10]#[CH:11])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C(O)=O.C1(CC(OCC)=O)C=CC=CC=1.[OH-].[Na+]>O.C(#N)C>[NH2:2][CH:3]([C:10]#[CH:11])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:0.1,4.5|

Inputs

Step One
Name
( 3.48 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Step Two
Name
Quantity
0.9 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Step Three
Name
ethyl 3-amino-4-pentynoate hydrochloride
Quantity
258.3 mg
Type
reactant
Smiles
Cl.NC(CC(=O)OCC)C#C
Name
Quantity
30.6 mg
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)O)C
Name
Quantity
205.7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This suspension was stirred vigorously at room temperature for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC(CC(=O)OCC)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06214609B1

Procedure details

In water(30 mL) were mixed ethyl 3-amino-4-pentynoate hydrochloride (258.3 mg, 1.5 mmoles), 30.6 mg (3.95 units) immobilized penicillin G amidohydrolase [Rohm-Pharma] and ethyl phenylacetate (205.7 mg, 1.25 mmoles). The initial pH (3.48) was adjusted to pH 6 with N NaOH (0.5 N) before addition of the ethyl phenylacetate. After 3 hours, an additional 0.9 mmole ethyl phenylacetate was added. This suspension was stirred vigorously at room temperature for six hours. Periodically, 1 mL samples were taken and diluted with acetonitrile and analyzed by reversed phase HPLC.
[Compound]
Name
( 3.48 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.9 mmol
Type
reactant
Reaction Step Two
Name
ethyl 3-amino-4-pentynoate hydrochloride
Quantity
258.3 mg
Type
reactant
Reaction Step Three
Quantity
30.6 mg
Type
reactant
Reaction Step Three
Quantity
205.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]([C:10]#[CH:11])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C(O)=O.C1(CC(OCC)=O)C=CC=CC=1.[OH-].[Na+]>O.C(#N)C>[NH2:2][CH:3]([C:10]#[CH:11])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6] |f:0.1,4.5|

Inputs

Step One
Name
( 3.48 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Step Two
Name
Quantity
0.9 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Step Three
Name
ethyl 3-amino-4-pentynoate hydrochloride
Quantity
258.3 mg
Type
reactant
Smiles
Cl.NC(CC(=O)OCC)C#C
Name
Quantity
30.6 mg
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)O)C
Name
Quantity
205.7 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This suspension was stirred vigorously at room temperature for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC(CC(=O)OCC)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.